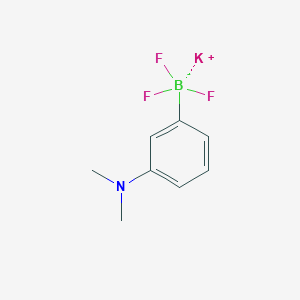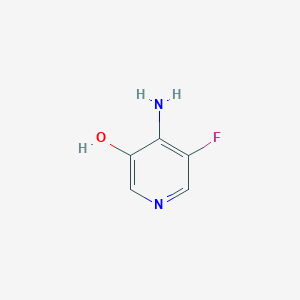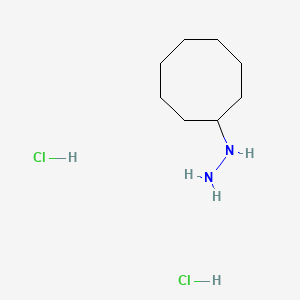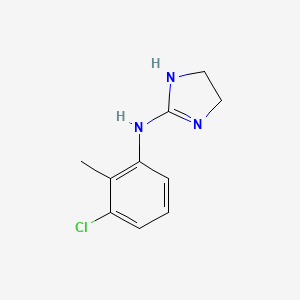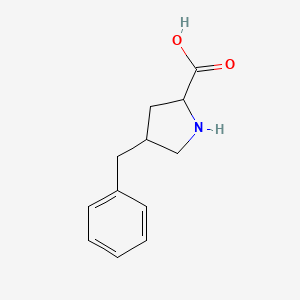
4-Benzylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylpyrrolidine-2-carboxylic acid is a chiral amino acid that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a pyrrolidine ring with a benzyl substituent at the nitrogen atom and a carboxylic acid group at the second carbon position. Its unique structure allows it to participate in various chemical reactions and makes it a valuable scaffold in drug discovery and other scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be achieved using reagents like sodium hydride (NaH) and benzyl bromide (C7H7Br) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems are explored to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl bromide (C7H7Br) in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
4-Benzylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Benzylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. Its chiral nature allows it to exhibit enantioselective interactions, making it a valuable tool in studying stereochemistry and drug-receptor interactions .
Comparación Con Compuestos Similares
Pyrrolidine-2-carboxylic acid: Lacks the benzyl substituent, making it less hydrophobic and less sterically hindered.
4-Benzylpyrrolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Proline: A natural amino acid with a similar pyrrolidine ring but different substituents, leading to distinct biological activities.
Uniqueness: 4-Benzylpyrrolidine-2-carboxylic acid stands out due to its combination of a benzyl group and a carboxylic acid group, which imparts unique chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Propiedades
IUPAC Name |
4-benzylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVMMZMKXGQVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
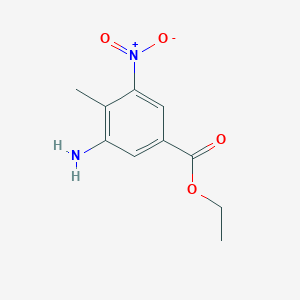
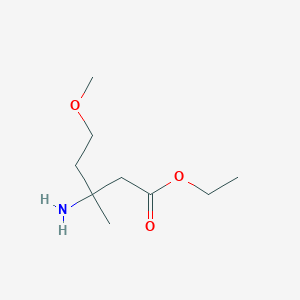
![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)

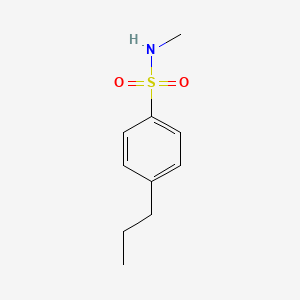
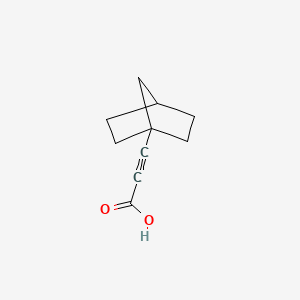
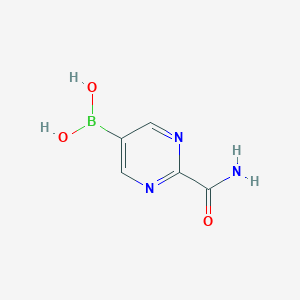
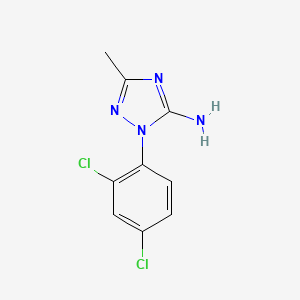
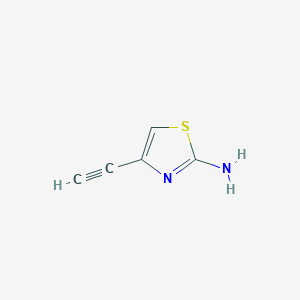
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
